
3,5-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that features a benzamide core substituted with two methoxy groups at the 3 and 5 positions, and a 1,2,4-triazole ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amide Formation: The acid chloride is then reacted with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3,5-Dimethoxybenzoic acid derivatives.
Reduction: 3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can form hydrogen bonds and π-π interactions with the target, while the benzamide core provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the triazole ring, which may reduce its binding affinity and specificity.
4H-1,2,4-Triazole-4-ylbenzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.
3,5-Dimethoxy-N-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with the triazole ring attached at a different position, which may alter its binding properties.
Uniqueness
3,5-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both methoxy groups and the triazole ring, which together enhance its binding affinity, specificity, and solubility. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
3,5-Dimethoxy-N-(1,2,4-triazol-4-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with methoxy groups and a triazole moiety, which contribute to its unique biological properties. The presence of these functional groups enhances its solubility and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H12N4O3 |
Molecular Weight | 244.24 g/mol |
Melting Point | Not specified in available data |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to the benzamide structure.
- Formation of Triazole : Utilizing azide and alkyne coupling reactions.
- Benzamide Formation : Reaction with appropriate amines to yield the final compound.
Anticancer Properties
Research indicates that compounds with triazole and benzamide functionalities exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Compounds have demonstrated the ability to reduce cell viability in cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds may induce programmed cell death in malignant cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar compounds have been documented to possess:
- Antifungal Properties : Effective against various fungal strains.
- Antibacterial Activity : Inhibiting the growth of certain pathogenic bacteria.
Research into the mechanisms by which this compound exerts its effects has revealed several potential pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested as a mechanism for its biological activity.
Study 1: Anticancer Screening
A study conducted on multicellular spheroid models revealed that this compound significantly reduced tumor growth compared to controls. The compound's efficacy was attributed to its ability to penetrate tumor tissues effectively.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating potent antimicrobial properties.
Properties
CAS No. |
300568-34-7 |
---|---|
Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O3/c1-17-9-3-8(4-10(5-9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16) |
InChI Key |
JITQEQNOULVWGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN2C=NN=C2)OC |
solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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